

"tert-Butyl N-hydroxycarbamate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: tert-Butyl N-hydroxycarbamate

Cat. No.: B128967

Get Quote

An In-depth Technical Guide to tert-Butyl N-hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **tert-Butyl N-hydroxycarbamate**, a versatile reagent in modern organic synthesis. Detailed experimental protocols and conceptual diagrams are included to support its practical application in research and development.

Physical and Chemical Properties

tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, is a white to light pink crystalline powder at room temperature.[1][2] It is a stable, protected form of hydroxylamine, which makes it a safer and more manageable reagent in various chemical transformations.[3] The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, allowing for the controlled release of the hydroxylamine functionality.[4] The compound is sensitive to moisture and should be stored in a cool, dry place.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **tert-Butyl N-hydroxycarbamate**.

Property	Value	Source(s)
Molecular Formula	C5H11NO3	[3]
Molecular Weight	133.15 g/mol	[3][5]
Melting Point	53-55 °C	[2][3]
Boiling Point	245.66 °C (estimate)	[3]
Density	1.2510 g/cm³ (estimate)	[3]
рКа	9.31 ± 0.23 (predicted)	[3]
Water Solubility	Slightly soluble	[2][3]
Solubility in Organic Solvents	Soluble in chloroform and methanol	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **tert-Butyl N-hydroxycarbamate**.

Spectrum Type	Key Data	Source(s)
¹H NMR (500 MHz, CDCl₃)	δ 1.475 (9H, s), 7.13 (1H, br s), 7.24 (1H, br s)	[6]
¹³ C NMR (125 MHz, CDCl ₃)	δ 158.9 (C=O), 82.2 (C), 28.2 (3CH ₃)	[6]
Mass Spectrometry (GC-MS)	m/z top peak: 57	[5]
Infrared (IR)	Conforms to structure	[7]

Experimental Protocols Synthesis of tert-Butyl N-hydroxycarbamate

This protocol describes a common method for the laboratory-scale synthesis of **tert-Butyl N-hydroxycarbamate**.[2]

Materials:

- Hydroxylamine hydrochloride (NH2OH·HCl)
- Potassium carbonate (K₂CO₃)
- Di-tert-butyl dicarbonate (Boc₂O)
- Diethyl ether (Et₂O)
- Water (H₂O)
- Cyclohexane
- Toluene

Procedure:

- A suspension of NH₂OH·HCl (9.7 g, 140 mmol) and K₂CO₃ (9.7 g, 700 mmol) in Et₂O (60 mL) and H₂O (2 mL) is stirred for approximately 1 hour at room temperature. The evolution of CO₂ gas will be observed.[2]
- A solution of Boc₂O (20.0 g, 92 mmol) in Et₂O (40 mL) is then added dropwise at 0 °C.[2]
- The resulting suspension is stirred at room temperature for 12 hours.[2]
- The organic phase is decanted, and the solid residue is washed with Et₂O (3 x 30 mL).[2]
- The combined organic layers are concentrated under reduced pressure.
- The crude product is purified by recrystallization from a mixture of cyclohexane and toluene to yield tert-butyl N-hydroxycarbamate as a white solid.[3]

Purification

The primary method for purifying **tert-Butyl N-hydroxycarbamate** is recrystallization. A solvent system of cyclohexane and toluene has been reported to be effective.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[8]
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[6][8]

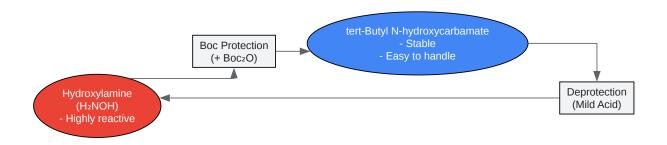
Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
- Analysis Conditions:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation and elution.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

Chemical Reactivity and Applications

tert-Butyl N-hydroxycarbamate is a valuable reagent in organic synthesis, primarily serving as a stable source of a hydroxylamine moiety.[3] Its applications are particularly relevant in the pharmaceutical industry for the synthesis of heterocyclic compounds and other drug intermediates.[3]

Logical Relationships and Workflows

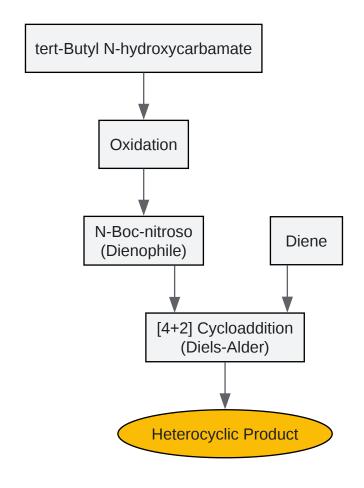


Click to download full resolution via product page

Caption: Synthesis and purification workflow for tert-Butyl N-hydroxycarbamate.

Role as a Protected Hydroxylamine

The Boc group protects the reactive hydroxylamine, allowing for transformations on other parts of a molecule without unintended side reactions. The protecting group can be removed when the hydroxylamine functionality is needed for a subsequent reaction step.


Click to download full resolution via product page

Caption: The concept of Boc protection of hydroxylamine.

Applications in Cycloaddition Reactions

tert-Butyl N-hydroxycarbamate is a precursor for the in-situ generation of N-Boc-nitroso (t-Boc-N=O), which can act as a dienophile in Diels-Alder reactions.[6] This provides a pathway for the synthesis of various nitrogen-containing heterocyclic compounds.

Click to download full resolution via product page

Caption: Use in Diels-Alder reactions for heterocycle synthesis.

Biological Relevance in Drug Development

While **tert-Butyl N-hydroxycarbamate** itself is not known to have direct biological activity, its importance in drug development is significant. It serves as a key building block in the synthesis of complex molecules with therapeutic potential.[4] Its use as a protected form of hydroxylamine allows for the construction of novel nitrogen-containing scaffolds found in many pharmaceuticals.[4] The controlled introduction of the hydroxylamine functionality is crucial in the synthesis of prodrugs, where it can be used to modify the pharmacokinetic properties of an active pharmaceutical ingredient (API).[4]

Safety and Handling

tert-Butyl N-hydroxycarbamate is harmful if swallowed and causes skin and serious eye irritation.[5] It is recommended to handle this compound in a well-ventilated area, wearing

appropriate personal protective equipment (PPE), including gloves and safety glasses. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]
- 3. TERT-BUTYL HYDROXYCARBAMATE Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. tert-butyl N-hydroxycarbamate | C5H11NO3 | CID 97534 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["tert-Butyl N-hydroxycarbamate" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128967#tert-butyl-n-hydroxycarbamate-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com